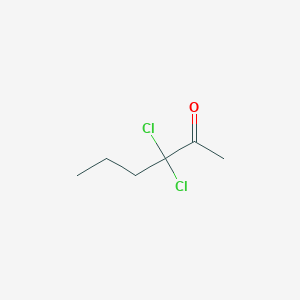
2-Hexanone, 3,3-dichloro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 3,3-dichloro, also known as DCC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. DCC is commonly used as a solvent, reagent, and intermediate in organic synthesis. It has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
2-Hexanone, 3,3-dichloro acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. It can also act as a leaving group, allowing other molecules to take its place in a reaction. This compound is a versatile reagent that can be used in a wide range of organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hexanone, 3,3-dichloro has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively inexpensive and easy to produce. However, this compound is toxic and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for research on 2-Hexanone, 3,3-dichloro. One area of research could focus on the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of research could focus on the use of this compound in the synthesis of new drugs and materials. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and to develop appropriate safety measures for working with it.
Méthodes De Synthèse
2-Hexanone, 3,3-dichloro can be synthesized by the reaction of 2-hexanone with thionyl chloride and phosphorus pentachloride. The reaction yields 3,3-dichloro-2-hexanone, which can be purified by distillation. The synthesis of this compound is a relatively simple process, and it can be produced on a large scale.
Applications De Recherche Scientifique
2-Hexanone, 3,3-dichloro is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound is also used as a starting material for the synthesis of other organic compounds. It has been used in the synthesis of various drugs, including antiviral and anticancer agents.
Propriétés
| 116531-23-8 | |
Formule moléculaire |
C6H10Cl2O |
Poids moléculaire |
169.05 g/mol |
Nom IUPAC |
3,3-dichlorohexan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-3-4-6(7,8)5(2)9/h3-4H2,1-2H3 |
Clé InChI |
WDQSNLKSSOWOKV-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)(Cl)Cl |
SMILES canonique |
CCCC(C(=O)C)(Cl)Cl |
Synonymes |
2-Hexanone, 3,3-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


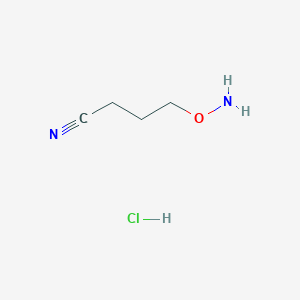

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
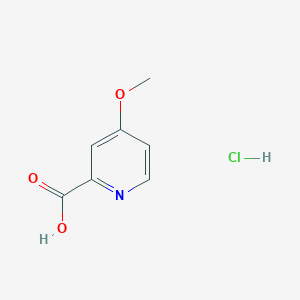
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

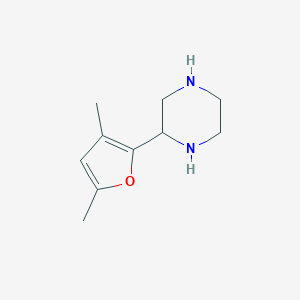

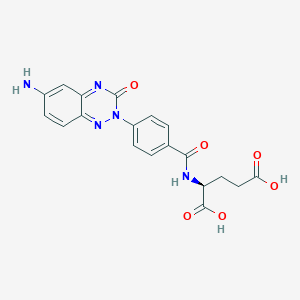
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
